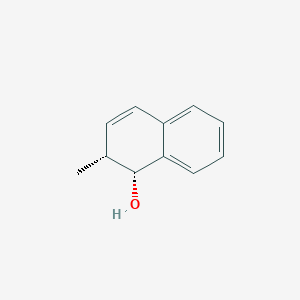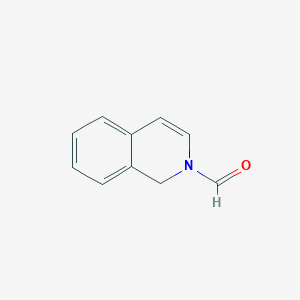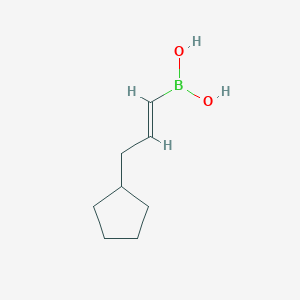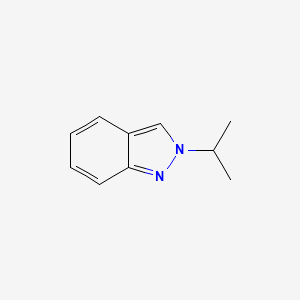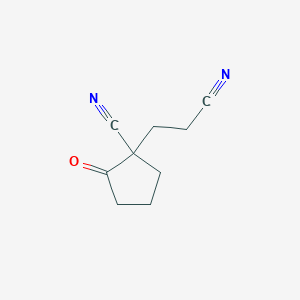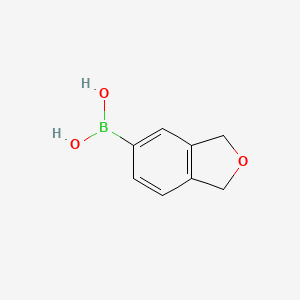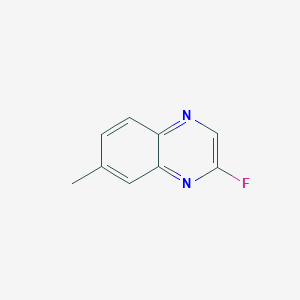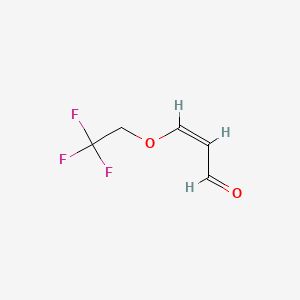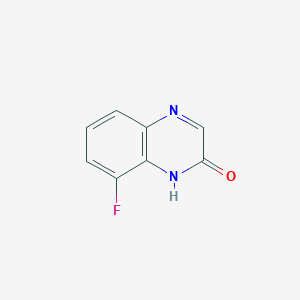![molecular formula C9H16N2 B15072051 6,7-Diazadispiro[3.0.4~5~.2~4~]undecane CAS No. 90845-75-3](/img/structure/B15072051.png)
6,7-Diazadispiro[3.0.4~5~.2~4~]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Diazadispiro[3042]undecane is a chemical compound with the molecular formula C9H16N2 It is characterized by its unique spirocyclic structure, which includes two nitrogen atoms within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diazadispiro[3.0.4.2]undecane typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the spirocyclic rings.
Industrial Production Methods
Industrial production of 6,7-Diazadispiro[3.0.4.2]undecane may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.
Chemical Reactions Analysis
Types of Reactions
6,7-Diazadispiro[3.0.4.2]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitrogen atoms within the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
Scientific Research Applications
6,7-Diazadispiro[3.0.4.2]undecane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Diazadispiro[3.0.4.2]undecane involves its interaction with specific molecular targets. The nitrogen atoms within the spirocyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect various biological pathways, making the compound of interest in drug development and other applications.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Diazadispiro[2.1.4.2]undecane
- 1,7-Dioxaspiro[5.5]undecane
Uniqueness
6,7-Diazadispiro[3.0.4.2]undecane is unique due to its specific spirocyclic structure and the presence of two nitrogen atoms within the ring system. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and physical properties.
Properties
CAS No. |
90845-75-3 |
|---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
6,7-diazadispiro[3.0.45.24]undecane |
InChI |
InChI=1S/C9H16N2/c1-2-8(3-1)4-5-9(8)6-7-10-11-9/h10-11H,1-7H2 |
InChI Key |
QHZQHUYMLNVCOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCC23CCNN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,10-Dioxa-1,4-diazaspiro[5.5]undecane](/img/structure/B15071987.png)
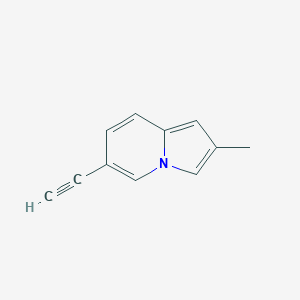
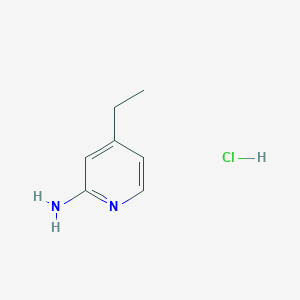
![2-Isopropylimidazo[1,2-a]pyridine](/img/structure/B15072003.png)
